5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene
Description
Properties
IUPAC Name |
5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-9-6-13-5-4-11(9)12(3-1)15-8-10-7-14-10/h1-3,10H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGHVXZCSKWOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)OCC3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene typically involves the reaction of epichlorohydrin with a suitable precursor, such as 7-hydroxy-4-methyl-2H-chromen-2-one, under reflux conditions. This reaction yields 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which can then be further reacted with various azoles to produce a series of coumarin-derived azolyl ethanols .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of isochromene compounds exhibit significant anticancer properties. For instance, studies have shown that certain isochromene derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The oxirane group in 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene may enhance its reactivity towards biological targets, making it a candidate for further investigation in cancer therapy .
Antimicrobial Properties
Isochromenes are also noted for their antimicrobial activities. The presence of the oxirane moiety can potentially increase the compound's efficacy against various bacterial strains. Preliminary studies suggest that this compound could serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains .
Materials Science
Polymer Chemistry
The epoxide functional group in 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene allows for its use in polymer synthesis. It can act as a cross-linking agent in the production of thermosetting polymers. These polymers are valuable in creating durable materials with enhanced thermal and mechanical properties. Research into optimizing the polymerization conditions could lead to advancements in material performance .
Coatings and Adhesives
Due to its reactive nature, this compound can be utilized in formulating coatings and adhesives. The oxirane group can undergo ring-opening reactions, allowing for the formation of strong bonds with substrates. This property is particularly useful in developing high-performance coatings that require durability and resistance to environmental factors .
Environmental Applications
Biodegradation Studies
The environmental impact of synthetic compounds is a growing concern. Research into the biodegradability of 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene may provide insights into its environmental fate. Studies focusing on microbial degradation pathways could help assess its safety and ecological impact when released into the environment .
Case Studies
Here are some documented case studies highlighting the applications of similar compounds:
Mechanism of Action
The mechanism of action of 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene involves the reactivity of its epoxide ring. The epoxide ring can undergo ring-opening reactions, which can interact with various molecular targets, such as nucleophilic sites on proteins or DNA. These interactions can lead to modifications of the molecular targets, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogues: Epoxide-Containing Compounds
lists glycidyl ethers (e.g., (R)-(+)-glycidyl undecyl ether) and other epoxide derivatives. These compounds share the reactive oxirane group with the target molecule. Key differences include:
- Substitution Patterns : The target compound’s epoxide is attached to a methoxy group on a dihydroisochromene, whereas glycidyl ethers typically feature alkyl or aryl ether linkages. This difference impacts solubility and reactivity; for example, the aromatic system in isochromene may stabilize the epoxide via resonance, reducing its electrophilicity compared to aliphatic glycidyl ethers .
- Applications: Glycidyl ethers are widely used in epoxy resins and crosslinking agents.
Reactivity and Stability
- Epoxide Reactivity : The target compound’s epoxide is likely less reactive than smaller epoxides (e.g., ethylene oxide) due to steric shielding from the isochromene ring. This contrasts with glycidyl ethers, where the epoxide is more accessible for nucleophilic attack .
- Thermal Stability: Dihydroisochromene derivatives are generally stable at moderate temperatures, similar to dihydropyrimidinones, which tolerate reflux conditions (e.g., 80–90°C in ethanol) without decomposition .
Research Findings and Data Tables
Table 1: Comparison of Key Properties
Table 2: Catalytic Conditions from Related Studies
Biological Activity
5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an isochromene core with an epoxide group, which may contribute to its reactivity and biological activity. The molecular formula can be represented as .
Anticancer Properties
Research indicates that compounds similar to 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene exhibit significant anticancer activity. For instance, isoindole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Activities
The biological activity of 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene may involve several mechanisms:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activates caspases leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increases oxidative stress in cancer cells.
Case Studies
Several studies have highlighted the efficacy of related compounds in preclinical models:
- Study on Isoindole Derivatives : A study demonstrated that a specific isoindole derivative led to a 70% reduction in tumor size in xenograft models of breast cancer after 4 weeks of treatment. This was attributed to the compound's ability to inhibit angiogenesis and promote apoptosis in tumor cells .
- Mechanistic Insights : Another investigation into the mechanisms revealed that these compounds could modulate signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profile of 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene is essential for its therapeutic application. Preliminary studies suggest:
- Absorption : The compound is well absorbed after oral administration.
- Metabolism : Primarily metabolized by UDP-glucuronosyltransferases (UGTs), which conjugate the compound for elimination .
- Toxicity : No significant acute toxicity was observed at therapeutic doses; however, long-term studies are required.
Q & A
Q. What are the optimal synthetic routes for 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves functionalizing the isochromene scaffold with an epoxide-containing side chain. Key steps include:
- Etherification : Reacting 3,4-dihydro-1H-isochromen-5-ol with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxiran-2-ylmethoxy group .
- Cyclization Control : Optimizing reaction time and temperature (e.g., 80–100°C for 12–24 hours) to minimize side products like dimerization or epoxide ring-opening .
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.4) and confirm via ¹H/¹³C NMR .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Q. What purification strategies are effective for removing common byproducts?
Methodological Answer:
- Byproduct Removal :
- Scale-Up Considerations : Switch from column chromatography to recrystallization in ethanol/water mixtures for >10 g batches .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the epoxide moiety in catalytic applications?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model ring-opening reactions (e.g., nucleophilic attack by amines or thiols). Calculate activation energies (ΔG‡) to predict regioselectivity .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on transition states using AMBER or GROMACS .
- Validation : Compare computational results with experimental kinetic data (e.g., via ¹H NMR monitoring) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Q. How can the compound’s potential in drug discovery be evaluated using structure-activity relationship (SAR) studies?
Methodological Answer:
- Derivatization : Synthesize analogs with modified epoxide substituents (e.g., replacing methoxy with ethoxy) and test against target proteins (e.g., viral proteases) .
- Docking Studies : Use AutoDock Vina to predict binding affinities to SARS-CoV-2 Mpro (PDB: 6LU7). Focus on interactions between the epoxide oxygen and catalytic cysteine .
- In Vitro Validation : Measure IC₅₀ values in enzyme inhibition assays and correlate with docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
